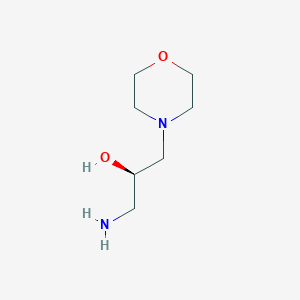

(R)-1-Amino-3-morpholinopropan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-amino-3-morpholin-4-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c8-5-7(10)6-9-1-3-11-4-2-9/h7,10H,1-6,8H2/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGPOQDTHDLUGE-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C[C@@H](CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452105-38-3 | |

| Record name | 4-[(2R)-3-Amino-2-hydroxyprop-1-yl]morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R 1 Amino 3 Morpholinopropan 2 Ol and Its Stereoisomers

Strategies for Enantioselective Synthesis

The critical stereocenter at the C2 position of 1-Amino-3-morpholinopropan-2-ol necessitates enantioselective synthetic methods to isolate the desired (R)-enantiomer. The two principal strategies employed are asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly produce the desired enantiomer in excess over the other. This is often achieved through the use of chiral catalysts or auxiliaries that create a chiral environment during the reaction, favoring the formation of one enantiomer.

One notable approach involves the use of chiral auxiliaries, such as pseudoephedrine, in the synthesis of chiral 1,2-amino alcohols. rsc.orgniscpr.res.in In a related methodology, arylglyoxals can be reacted with a chiral auxiliary like pseudoephedrine in a Brønsted acid-catalyzed reaction to form morpholinone products with high selectivity. rsc.orgniscpr.res.in Subsequent reduction of the morpholinone ring yields the chiral 1,2-amino alcohol framework. rsc.org

Catalytic asymmetric synthesis represents a highly efficient alternative. For instance, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines can produce chiral 1,2-amino alcohols with high enantioselectivity. uobaghdad.edu.iq This method offers a direct route to the chiral amino alcohol core structure.

Chiral Resolution Techniques

Chiral resolution involves the separation of a racemic mixture of enantiomers. This is a well-established method for obtaining optically active compounds. libretexts.org

Diastereomeric Salt Formation: A common and effective method for resolving racemic amines is the formation of diastereomeric salts with a chiral resolving agent. libretexts.orglibretexts.org For a racemic mixture of 1-Amino-3-morpholinopropan-2-ol, a chiral acid such as (+)-tartaric acid or its derivatives can be employed. rsc.orglibretexts.orglibretexts.org The resulting diastereomeric salts, (R)-amine·(+)-acid and (S)-amine·(+)-acid, exhibit different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization. rsc.org The less soluble diastereomer crystallizes out of the solution, and after separation, the pure enantiomer of the amine can be recovered by treatment with a base. libretexts.org

Enzymatic Resolution: Lipases are widely used enzymes for the kinetic resolution of racemic alcohols and their esters. mdpi.comnih.govmdpi.com In a typical lipase-catalyzed kinetic resolution of a racemic amino alcohol, the enzyme selectively acylates one enantiomer, leaving the other unreacted. For instance, a racemic mixture of an amino propanol (B110389) derivative can be resolved using a lipase (B570770) from Candida rugosa with an acylating agent like isopropenyl acetate. mdpi.com The slower-reacting enantiomer can be isolated with high enantiomeric purity. The efficiency of the resolution is often expressed by the enantiomeric ratio (E).

| Resolving Agent/Method | Principle | Key Features |

| (+)-Tartaric Acid | Forms diastereomeric salts with different solubilities. | Well-established, cost-effective, relies on fractional crystallization. rsc.orglibretexts.orglibretexts.org |

| Lipase (e.g., from Candida rugosa) | Catalyzes the enantioselective acylation of one enantiomer. | High enantioselectivity possible, operates under mild conditions. mdpi.comnih.govmdpi.com |

Common Precursors and Reaction Pathways

The construction of the 1-Amino-3-morpholinopropan-2-ol framework relies on readily available starting materials and well-understood reaction mechanisms.

Ring-Opening Reactions of Epoxides (e.g., Epichlorohydrin) with Amines

A fundamental and widely utilized method for the synthesis of 1,2-amino alcohols is the nucleophilic ring-opening of epoxides with amines. To synthesize (R)-1-Amino-3-morpholinopropan-2-ol, a common strategy starts with a chiral epoxide precursor, such as (R)-epichlorohydrin.

The synthesis can proceed through a two-step sequence. First, (R)-epichlorohydrin reacts with a protected amine, such as phthalimide (B116566), to form a chiral chlorohydrin intermediate. This intermediate can then be reacted with morpholine (B109124). The morpholine acts as a nucleophile, displacing the chloride and yielding the phthalimide-protected precursor of the final compound. Subsequent deprotection of the phthalimide group, often with hydrazine, liberates the primary amine to give this compound. A similar strategy has been successfully employed in the synthesis of the antibiotic Linezolid, which also contains a chiral amino alcohol moiety derived from (S)-epichlorohydrin. derpharmachemica.com

Alternatively, a more direct route involves the reaction of a chiral glycidol, such as (R)-glycidol, with morpholine. The morpholine opens the epoxide ring to form (R)-1-morpholinopropane-2,3-diol. The primary alcohol can then be converted to a leaving group (e.g., a tosylate) and subsequently displaced by an amino group equivalent (e.g., azide (B81097) followed by reduction) to yield the target molecule.

Alternative Synthetic Routes to Amino Alcohol Frameworks

Beyond epoxide chemistry, other synthetic strategies can be employed to construct the chiral amino alcohol backbone. One such method involves starting from readily available chiral α-amino acids. For example, L-glutamic acid can be converted through a multi-step sequence involving esterification, N-protection, reduction of the carboxylic acids to alcohols, and subsequent cyclization with an appropriate amine to form substituted piperidines, a strategy that highlights the versatility of amino acids as chiral precursors. nih.gov While not a direct synthesis of the target compound, this illustrates the principle of using the chiral pool to access complex chiral amines.

Another approach involves the reduction of α-amino ketones. Asymmetric reduction of an appropriately substituted α-amino ketone containing a morpholine moiety could provide a direct route to the desired chiral amino alcohol.

Derivatization Strategies and Preparation of Analogues

The primary amine and the secondary hydroxyl group of this compound offer versatile handles for derivatization, allowing for the synthesis of a wide range of analogues with potentially modulated properties.

N-Derivatization: The primary amino group can be readily acylated or alkylated.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base can produce a variety of N-acyl derivatives. nih.govresearchgate.net This allows for the introduction of different functional groups and can be used to prepare prodrugs or modify the compound's biological activity.

N-Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides, can yield N-alkyl or N,N-dialkyl derivatives.

O-Derivatization: The secondary hydroxyl group can be converted into ethers or esters.

O-Alkylation: Reaction with an alkyl halide in the presence of a base will form the corresponding ether.

O-Acylation: Esterification with an acid chloride or anhydride (B1165640) provides O-acyl derivatives.

Chemical Transformations at Amino and Hydroxy Functionalities

The presence of both a primary amine and a secondary alcohol on the same chiral backbone makes this compound a versatile building block for further chemical synthesis. The selective modification of these functional groups is key to developing new derivatives.

N-Acylation and N-Alkylation: The primary amino group is a nucleophilic center that can readily undergo acylation and alkylation reactions. Standard N-acylation can be achieved using acyl chlorides or anhydrides under basic or neutral conditions. To achieve selective N-alkylation, reductive amination with aldehydes or ketones is a common strategy. This involves the formation of a Schiff base intermediate, which is then reduced to the corresponding secondary or tertiary amine. Catalytic methods for the direct N-alkylation of unprotected amino acids with alcohols have also been developed, which could be conceptually applied to this aminopropanol (B1366323). nih.gov For instance, the condensation of an amino group with an aldehyde can yield a Schiff's base, which can be a precursor for further heterocyclic synthesis. nih.gov

O-Acylation and O-Alkylation: The secondary hydroxyl group can be targeted for acylation and alkylation. Chemoselective O-acylation of amino alcohols can be achieved under acidic conditions. nih.gov In this approach, the amine functionality is protonated, rendering it non-nucleophilic and directing the acylation to the hydroxyl group. nih.gov Anhydrous trifluoroacetic acid has been identified as a suitable medium for such transformations, allowing for the reaction of acyl halides or anhydrides with the hydroxyl group while the amine remains protected as an ammonium (B1175870) salt. nih.gov O-alkylation can be performed under basic conditions, for example, using sodium hydride to deprotonate the alcohol, followed by reaction with an alkyl halide. General methods for the O-alkylation and O-arylation of related compounds like hydroxylamines have also been described. organic-chemistry.org

The table below summarizes the potential chemical transformations at the amino and hydroxy functionalities of this compound.

| Functional Group | Reaction Type | Reagents and Conditions | Product Type |

| Amino Group | N-Acylation | Acyl chloride or anhydride, base | Amide |

| N-Alkylation (Reductive Amination) | Aldehyde or ketone, reducing agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine | |

| N-Alkylation (Direct) | Alcohol, catalyst | Secondary or Tertiary Amine | |

| Hydroxy Group | O-Acylation (Chemoselective) | Acyl halide or anhydride, acidic medium (e.g., CF₃COOH) | Ester |

| O-Alkylation | Base (e.g., NaH), alkyl halide | Ether |

Synthesis of Substituted Propan-2-ol and Morpholine Derivatives

The core structure of this compound can be used as a scaffold to synthesize a variety of substituted propan-2-ol and morpholine derivatives. These syntheses often leverage the reactivity of the parent molecule or build the desired structure from related precursors.

One notable example is the synthesis of 1-(Benzyl(phenyl)amino)-3-morpholinopropan-2-ol. nih.gov This derivative is prepared through a multi-step process that highlights the versatility of aminopropanol synthons. Furthermore, general methods for the synthesis of β-amino alcohols from corresponding amides or nitriles have been developed, offering alternative routes to propan-2-ol derivatives. nih.gov The synthesis of various 2-amino-3-arylpropan-1-ols has also been reported, providing a broader context for the synthesis of structurally related compounds. nih.gov

The following table details examples of synthesized derivatives related to the propan-2-ol and morpholine core.

| Starting Material | Reaction/Method | Synthesized Derivative |

| Amine and Epichlorohydrin | Aminolysis of epoxide | 1-(Benzyl(phenyl)amino)-3-morpholinopropan-2-ol nih.gov |

| Amides or Nitriles | C-H bond hydroxylation and functional group reduction | β-amino alcohols nih.gov |

| trans-4-aryl-3-chloro-β-lactams | Elaboration of β-lactams | 2-amino-3-arylpropan-1-ols nih.gov |

Preparation of this compound Derivatives with Modified Morpholine Moieties

Modification of the morpholine ring itself introduces another layer of structural diversity. This can be achieved either by starting with a pre-modified morpholine precursor or by functionalizing the morpholine ring of the intact aminopropanol derivative.

A key strategy for creating substituted morpholines is the palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide. organic-chemistry.org This method allows for the stereospecific synthesis of cis-disubstituted morpholines. Another general approach involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate. organic-chemistry.org

An example of a derivative with a modified morpholine moiety is (R)-1-amino-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol. In this compound, a substituted phenyl group is attached to the nitrogen of what was the morpholine ring, indicating a synthesis from a more complex amine precursor rather than a simple morpholine.

Furthermore, the morpholine nitrogen can be a site for derivatization. For instance, reacting morpholine with ethyl chloroacetate, followed by a series of transformations, can lead to the formation of morpholine-substituted triazoles, demonstrating that the morpholine nitrogen can be a nucleophilic handle for building more complex heterocyclic systems. uobaghdad.edu.iq

The table below presents strategies for the preparation of derivatives with modified morpholine moieties.

| Synthetic Strategy | Description | Example Derivative Class |

| Palladium-Catalyzed Carboamination | Reaction of an N-protected amino alcohol with an aryl/alkenyl bromide to form a substituted morpholine ring. organic-chemistry.org | cis-3,5-disubstituted morpholines |

| Reaction with Ethylene Sulfate | Conversion of 1,2-amino alcohols to morpholines. organic-chemistry.org | Substituted morpholines |

| Synthesis from Substituted Precursors | Building the aminopropanol chain onto a pre-modified morpholine or related amine. | (R)-1-amino-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol |

| Derivatization of Morpholine Nitrogen | Using the morpholine nitrogen as a nucleophile to add substituents. uobaghdad.edu.iq | Morpholine-substituted triazoles |

Chemical Reactivity and Mechanistic Studies of R 1 Amino 3 Morpholinopropan 2 Ol

Reaction Pathways Involving the Amino and Hydroxy Groups

The chemical behavior of (R)-1-Amino-3-morpholinopropan-2-ol is largely defined by the reactivity of its primary amino group and secondary hydroxyl group. These groups can react independently or in concert to yield a diverse array of derivatives.

The primary amino group in this compound is nucleophilic, meaning it can donate its lone pair of electrons to an electrophile. psu.edu This property allows it to participate in a wide range of chemical reactions. The nucleophilicity of amines generally increases with basicity, with primary amines being more nucleophilic than ammonia (B1221849). acs.org

Common reactions involving the primary amine include:

Alkylation: The amine can react with alkyl halides in an SN2 reaction to form secondary amines. psu.edu

Acylation: Reaction with acyl chlorides or anhydrides yields amides. This is a common strategy for protecting the amino group or for synthesizing more complex molecules.

Nucleophilic Addition: The amine can add to carbonyl compounds like aldehydes and ketones to form imines, which can be subsequently reduced to secondary amines. libretexts.orgmasterorganicchemistry.com In the case of α,β-unsaturated carbonyls, conjugate or 1,4-addition can occur. wikipedia.org

Synthesis of Heterocycles: The bifunctional nature of the molecule allows the amino group to be a key component in the formation of various heterocyclic structures. For instance, reactions with appropriate reagents can lead to the formation of substituted pyrazoles or other nitrogen-containing rings. uobaghdad.edu.iqresearchgate.net

The reactivity of the amine can be influenced by the presence of the nearby hydroxyl group, which can engage in hydrogen bonding and affect the amine's basicity and steric environment.

The secondary hydroxyl group is also a key reactive site. It can act as a nucleophile or be targeted for elimination or substitution reactions.

Key reactions involving the secondary alcohol include:

Esterification: The alcohol can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. This reaction is often catalyzed by an acid or a coupling agent. Non-enzymatic methods for the kinetic resolution of racemic alcohols often rely on enantioselective esterification. acs.orgwustl.edu

Oxidation: The secondary alcohol can be oxidized to a ketone using various oxidizing agents. The choice of oxidant allows for control over the reaction's outcome.

Etherification: Deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis), can produce ethers.

Cyclization Reactions: The hydroxyl group can participate in intramolecular cyclization reactions. For example, condensation of 1,3-amino alcohols with carbonyl compounds is a known route to 1,3-oxazolidines, which are themselves valuable chemical entities. uobaghdad.edu.iq

The stereocenter at the carbon bearing the hydroxyl group is a critical feature, influencing the stereochemical course of many of its reactions.

Intramolecular and Intermolecular Interactions Affecting Reactivity

The proximity of the amino and hydroxyl groups in this compound allows for significant intramolecular and intermolecular interactions, primarily through hydrogen bonding. acs.org Amino alcohols are known to form some of the strongest intramolecular hydrogen bonds. psu.eduacs.org

Intramolecular Hydrogen Bonding: A hydrogen bond can form between the hydroxyl group (as the donor) and the nitrogen of the amino group (as the acceptor), creating a pseudo-cyclic conformation. acs.orgarxiv.org This interaction can:

Stabilize specific conformers of the molecule.

Decrease the acidity of the hydroxyl proton and the basicity of the amine.

The strength of this bond is influenced by the substitution pattern on the molecule. acs.orgarxiv.org

Intermolecular Hydrogen Bonding: The amino and hydroxyl groups can also form hydrogen bonds with other molecules, including other molecules of itself (self-association) or solvent molecules. rsc.org

Strong intramolecular hydrogen bonding can reduce the tendency for intermolecular association. rsc.org

In solution, these interactions can lead to the formation of dimers or larger aggregates, which can affect reaction rates and mechanisms. rsc.org

These non-covalent interactions are crucial for understanding the molecule's conformational preferences and how it behaves in different chemical environments. acs.orgarxiv.org

Stereochemical Control in Chemical Transformations

The (R)-configuration of the stereocenter at the 2-position is a defining feature of this compound, making it a valuable chiral building block in asymmetric synthesis. acs.orgresearchgate.netsigmaaldrich.com This stereocenter can direct the stereochemical outcome of subsequent reactions, a concept central to the use of chiral auxiliaries. wikipedia.orgnih.gov

A chiral auxiliary is a group that is temporarily incorporated into a molecule to control the formation of new stereocenters. wikipedia.org this compound or its derivatives can function in this capacity. For example, it can be reacted with a prochiral substrate to form a new compound where the original stereocenter directs the approach of a reagent to one face of the molecule over the other.

Examples of stereochemical control include:

Asymmetric Alkylation: If the amino alcohol is converted into a derivative like an oxazolidinone, the stereocenter can direct the diastereoselective alkylation of an attached prochiral enolate. wikipedia.orgnih.gov

Diastereoselective Additions: The chiral center can influence the facial selectivity of nucleophilic additions to a nearby carbonyl group. acs.org

Synthesis of other Chiral Molecules: The inherent chirality of this compound can be transferred to new molecules, making it a starting point for the synthesis of other enantiomerically pure compounds, such as other amino alcohols or heterocyclic derivatives. nih.gove3s-conferences.org

The ability to control stereochemistry is paramount in the synthesis of pharmaceuticals and other biologically active molecules, where often only one enantiomer exhibits the desired activity. rsc.org

Reaction Kinetics and Thermodynamic Considerations

Reaction Kinetics:

The rates of reaction are influenced by factors such as concentration, temperature, and the presence of catalysts.

For nucleophilic reactions of the amine, the rate is dependent on its nucleophilicity and the electrophilicity of the reaction partner. Steric hindrance around the reactive sites can also significantly slow down reaction rates. masterorganicchemistry.com

Kinetic studies on the reaction of other amino alcohols, such as 2-amino-2-hyroxymethyl-1,3-propanediol (AHPD) with CO2, have been performed to understand reaction mechanisms and determine rate constants. acs.org For example, the reaction was found to follow pseudo-first-order kinetics with respect to CO2. acs.org

Kinetic resolution, a technique to separate enantiomers, relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. acs.orgwustl.edu

Below is a table showing kinetic data for the reaction of CO2 with a related amino alcohol, AHPD, at different temperatures.

| Temperature (K) | Amine Concentration (kmol/m³) | Reaction Rate Constant (m³/kmol·s) | Activation Energy (kJ/mol) |

|---|---|---|---|

| 288 | 0.5-2.0 | 9.99 | 31.59 |

| 298 | 0.5-2.0 | 12.03 | |

| 303 | 0.5-2.0 | 16.05 |

Data adapted from a study on 2-amino-2-hyroxymethyl-1,3-propanediol (AHPD). acs.org

Thermodynamic Considerations:

Thermodynamic data, such as changes in Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS), determine the feasibility and position of equilibrium for a reaction.

The formation of intramolecular hydrogen bonds is a thermodynamically favorable process that stabilizes the molecule.

Studies on the acid dissociation of various amino alcohols have determined the thermodynamic parameters associated with their protonation/deprotonation equilibria. rsc.org These values are influenced by the molecular structure and solvent interactions. rsc.org

Focused Research on this compound in Catalysis Remains Limited

General principles of asymmetric catalysis often involve the use of chiral molecules to influence the stereochemical outcome of a reaction. Chiral 1,2-amino alcohols are a well-established class of compounds utilized for this purpose, serving either as temporary chiral auxiliaries or as permanent scaffolds in more complex chiral ligands. However, the specific utility and efficacy of the this compound structure in these roles have not been a significant focus of reported studies.

Similarly, while the design of phosphine-based, multidentate, and heterodonor ligands is a cornerstone of modern catalyst development, the incorporation of the this compound framework into these ligand architectures is not described in the accessible scientific literature. Mechanistic investigations, including the role of noncovalent interactions in achieving chiral induction, are fundamental to advancing catalyst design. Yet, such studies specifically involving catalysts derived from this compound are not found.

The absence of this specific compound in the context of the requested applications suggests that it may not have been extensively explored for these purposes or that the research has not been published in accessible forums. Therefore, a detailed article with research findings, data tables, and in-depth discussion on its role as a chiral auxiliary, its use in novel ligand synthesis, or mechanistic studies of its metal complexes cannot be generated at this time.

Further primary research would be required to establish the catalytic potential of this compound and its derivatives.

Applications in Asymmetric Catalysis and Chiral Ligand Design

Mechanistic Investigations of Ligand-Metal Interactions in Asymmetric Catalysis

Stereoselectivity Mechanisms in Catalytic Cycles

Information regarding the stereoselectivity mechanisms in catalytic cycles involving ligands derived from (R)-1-Amino-3-morpholinopropan-2-ol is not available in published literature. A discussion of these mechanisms would require experimental or computational studies that have not been reported.

Enantioselective Transformations Enabled by this compound Derived Catalysts

There is no available data to suggest that catalysts derived from this compound have been successfully employed to enable the following enantioselective transformations.

Asymmetric Alkylation Reactions

A review of scientific literature and chemical databases does not provide examples of this compound being used as a precursor for ligands in asymmetric alkylation reactions.

Asymmetric Aldol (B89426) Reactions

There are no reported studies on the application of catalysts derived from this compound in asymmetric aldol reactions.

Asymmetric Hydroarylation

The use of this compound-derived catalysts in asymmetric hydroarylation has not been described in the scientific literature.

Other Chiral Synthesis Applications

While this compound is a chiral building block, specific applications in other areas of chiral synthesis beyond the scope of the requested reactions are not detailed in accessible reports. Its structural motifs, containing a secondary alcohol, a primary amine, and a morpholine (B109124) ring, suggest potential for its use as a scaffold in medicinal chemistry or as a component in more complex ligand architectures, but concrete examples and detailed research findings are currently unavailable.

Advanced Analytical Methodologies for Enantiomeric Purity Assessment

Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic methods are at the forefront of chiral separations, offering high-resolution analysis of enantiomers. These techniques rely on the differential interaction of enantiomers with a chiral environment, leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that creates a diastereomeric interaction with the enantiomers of the analyte, leading to different retention times. scas.co.jp For amino alcohols like (R)-1-Amino-3-morpholinopropan-2-ol, several types of CSPs have proven effective. nih.gov

Pirkle-type CSPs, which are based on chiral molecules that can engage in π-π interactions, hydrogen bonding, and dipole-dipole interactions, are commonly employed for the separation of a wide range of chiral compounds, including amino alcohols. scas.co.jpnih.gov Additionally, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, offer broad applicability for the enantiomeric resolution of various compounds. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, like those using teicoplanin, are particularly adept at separating the enantiomers of polar and ionic compounds such as underivatized amino acids and amino alcohols. sigmaaldrich.com The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation. scas.co.jp

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Applicability to Amino Alcohols |

| Pirkle-type | π-π interactions, hydrogen bonding, dipole-dipole interactions. scas.co.jp | Effective for a wide variety of chiral compounds, including amino alcohols. scas.co.jpnih.gov |

| Polysaccharide-based (e.g., cellulose, amylose) | Formation of inclusion complexes, hydrogen bonding, and dipole-dipole interactions. sigmaaldrich.com | Broad applicability for enantiomeric resolution. sigmaaldrich.com |

| Macrocyclic glycopeptide-based (e.g., teicoplanin) | Ionic interactions, hydrogen bonding, and inclusion complexation. sigmaaldrich.com | Ideal for polar and ionic compounds like amino alcohols. sigmaaldrich.com |

| Ligand Exchange | Formation of diastereomeric metal complexes. nih.gov | Effective for amino alcohols. scas.co.jpnih.gov |

| Crown Ether-based | Host-guest complexation. scas.co.jp | Particularly effective for the separation of amines and amino alcohols. scas.co.jp |

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) with chiral columns is another valuable technique for determining the enantiomeric excess of volatile or derivatized chiral compounds. chromatographyonline.com For non-volatile compounds like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance. nih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640). nih.gov

The most widely used chiral stationary phases in GC are based on cyclodextrin (B1172386) derivatives. chromatographyonline.comresearchgate.net These cyclic oligosaccharides have a chiral cavity that can include one enantiomer more strongly than the other, leading to their separation. researchgate.net The type of cyclodextrin and its substituents significantly influence the enantioselectivity. chromatographyonline.com Amino acid derivatives, such as Chirasil-Val, have also been successfully used as chiral selectors in GC stationary phases for the separation of amino acid and amino alcohol enantiomers. uni-muenchen.deresearchgate.net

| Chiral Stationary Phase (CSP) Type | Common Derivatization | Principle of Separation |

| Cyclodextrin-based | Trifluoroacetylation, etc. nih.gov | Inclusion complexation within the chiral cyclodextrin cavity. researchgate.net |

| Amino acid derivatives (e.g., Chirasil-Val) | N-acylation, esterification. uni-muenchen.de | Hydrogen bonding, dipole-dipole interactions. uni-muenchen.de |

| Metal Coordination Complexes | Not always required. | Formation of diastereomeric coordination complexes. |

A study on the GC separation of morpholine (B109124) derivatives was conducted using a TM-1701 column, highlighting the applicability of GC for analyzing compounds with a morpholine core. researchgate.netnih.gov

Spectroscopic Methods for Enantiomeric Excess Analysis

Spectroscopic techniques offer alternative and often complementary approaches to chromatographic methods for the assessment of enantiomeric purity. These methods are typically rapid and can sometimes be performed without the need for physical separation of the enantiomers.

Fluorescence-Based Assays for Chiral Recognition

Fluorescence-based assays have emerged as a sensitive and high-throughput method for determining the enantiomeric excess of chiral compounds, including amino alcohols. nih.gov These assays often rely on a chiral fluorescent sensor that interacts differently with the two enantiomers of the analyte, resulting in a change in its fluorescence properties. acs.org

One common approach involves the use of chiral sensors, such as those derived from 1,1'-bi-2-naphthol (B31242) (BINOL), which can form diastereomeric complexes with the enantiomers of an amino alcohol. acs.orgnih.gov The formation of these complexes can lead to either fluorescence enhancement or quenching, with the magnitude of the change being dependent on the enantiomer. nih.gov This differential fluorescence response can then be correlated to the enantiomeric composition of the sample. nih.gov The development of sensor pairs, where each sensor preferentially binds to one enantiomer, can further enhance the accuracy and sensitivity of these assays. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric purity of chiral compounds. rsc.org In an achiral solvent, enantiomers are indistinguishable by NMR. However, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers can be differentiated. rsc.orgnih.gov

Chiral solvating agents, such as those derived from BINOL or crown ethers, form transient diastereomeric complexes with the analyte enantiomers. rsc.orgnih.gov This results in different chemical shifts for the corresponding protons in the NMR spectrum, allowing for the quantification of each enantiomer. nih.gov For amino alcohols, chiral carboxylic acids or their derivatives are often effective CSAs. semmelweis.hu A study demonstrated the use of (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid as a CSA for amino alcohols. nih.gov Another approach involves derivatizing the amine with a reagent like naphtho[2,3-c]furan-1,3-dione (B147156) to form an amide, which is then analyzed in the presence of a chiral host. nih.gov

| NMR Method | Reagent Type | Principle | Typical Chemical Shift Difference (ΔΔδ) |

| Chiral Solvating Agents (CSAs) | BINOL derivatives, Crown ethers rsc.orgnih.gov | Formation of transient diastereomeric complexes. rsc.org | 0.004–0.641 ppm nih.govsemmelweis.hufrontiersin.org |

| Chiral Derivatizing Agents (CDAs) | Mosher's acid, Naphthoyl chlorides | Covalent bonding to form stable diastereomers. | Generally larger than with CSAs. |

Mass Spectrometry Techniques for Enantiomeric Excess

Mass spectrometry (MS) has become an increasingly important tool for chiral analysis due to its speed, sensitivity, and specificity. researchgate.net While enantiomers have the same mass-to-charge ratio and are therefore indistinguishable in a standard mass spectrometer, various strategies can be employed to achieve chiral differentiation. polyu.edu.hk

One common method involves the formation of diastereomeric complexes by reacting the analyte with a chiral selector. polyu.edu.hk The relative abundances of these diastereomeric ions in the mass spectrum can then be used to determine the enantiomeric excess. polyu.edu.hk Another approach is the kinetic resolution method, where the enantiomers react at different rates with a chiral reagent. scripps.edu By monitoring the reaction progress using MS, the initial enantiomeric composition can be determined. scripps.edu Furthermore, tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation patterns of diastereomeric ions, which can also provide information about the enantiomeric purity. researchgate.net Trapped ion mobility-mass spectrometry, sometimes coupled with chiral derivatization, has also emerged as a rapid method for chiral analysis. acs.org

| MS Technique | Principle | Typical Application |

| Diastereomeric Complex Formation | Formation of non-covalent diastereomeric complexes with a chiral selector. polyu.edu.hk | Direct analysis of enantiomeric mixtures. polyu.edu.hk |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent. scripps.edu | Determination of enantiomeric excess from reaction kinetics. scripps.edu |

| Tandem Mass Spectrometry (MS/MS) | Different fragmentation patterns of diastereomeric ions. researchgate.net | Structural elucidation and quantification of enantiomers. |

| Trapped Ion Mobility-Mass Spectrometry | Separation of diastereomeric ions based on their shape and size. acs.org | Rapid chiral analysis, often with derivatization. acs.org |

Other Advanced Chiral Discrimination Techniques

Beyond traditional chromatographic methods, several other advanced techniques offer unique advantages for assessing enantiomeric purity. These methods often provide high sensitivity, rapid analysis times, and are amenable to high-throughput formats, which are essential in modern drug discovery and development pipelines.

High-Throughput Screening (HTS) Methodologies for Enantiomeric Excess

High-Throughput Screening (HTS) encompasses a range of technologies that use automation, miniaturization, and rapid detection methods to test thousands of samples in a short period. nih.gov In pharmaceutical development, HTS is crucial for efficiently screening large libraries of compounds or optimizing reaction conditions for asymmetric synthesis. nih.govrsc.org Determining the enantiomeric excess (ee) of these numerous samples quickly and accurately is a significant analytical challenge that HTS methodologies are designed to address. nih.gov

For chiral amino alcohols like this compound, HTS assays for enantiomeric excess often rely on optical detection methods such as fluorescence or circular dichroism in a multi-well plate format (e.g., 96- or 384-well plates). nih.gov

A prominent HTS method involves fluorescence-based assays. In this "mix-and-measure" approach, the chiral amine or amino alcohol analyte is added to wells containing a solution of a chiral fluorophore (like a BINOL or VANOL derivative) and a linker molecule (such as 2-formylphenylboronic acid). The components self-assemble into diastereomeric iminoboronate ester complexes. Each diastereomer, formed from the different enantiomers of the analyte, exhibits a distinct fluorescence intensity. By measuring the fluorescence in each well with an automated plate reader, the ratio of the enantiomers, and thus the enantiomeric excess, can be rapidly determined with high accuracy. This method is robust, requires only nanogram quantities of the substrate, and can be completed in a few hours for hundreds of samples.

Alternatively, CD spectroscopy can be adapted for HTS. nih.gov An EKKO CD plate-reader, for instance, can measure CD signals directly from samples in a 96-well quartz plate. nih.gov A novel screening protocol combines a fluorescence indicator displacement assay (FIDA) to first determine the concentration of the chiral amine, followed by the formation of a CD-active iron(II) complex to determine the enantiomeric excess. nih.gov This dual optical method allows for the determination of both yield and ee for a large number of samples in a very short timeframe. nih.gov

Table 2: Example Components of a Fluorescence-Based HTS Assay for ee Determination This table outlines typical components used in a high-throughput fluorescence assay for determining the enantiomeric excess of chiral amines and amino alcohols.

| Component | Role in Assay | Example |

| Analyte | The chiral compound being tested. | Chiral primary amines, amino alcohols |

| Chiral Sensor | A chiral molecule that provides a differential signal. | (S)-BINOL, (S)-VANOL |

| Linker | Connects the analyte and sensor. | 2-Formylphenylboronic acid |

| Solvent | Dissolves the assay components. | Acetonitrile |

| Assay Vessel | Platform for miniaturized parallel reactions. | 384-well microplate |

| Detection Method | Instrument for measuring the signal. | Automated fluorescence plate reader |

Theoretical and Computational Studies of R 1 Amino 3 Morpholinopropan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. These calculations are fundamental to understanding a molecule's intrinsic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of properties, including molecular geometries, vibrational frequencies, and reaction energies. For (R)-1-Amino-3-morpholinopropan-2-ol, DFT calculations can be employed to understand its reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

Computational studies on similar molecules, like propylamine, have utilized DFT to explore reaction mechanisms and thermodynamic functions. nih.gov Such analyses for this compound would involve optimizing the ground state geometry and calculating key electronic descriptors. These parameters are invaluable for predicting how the molecule will behave in chemical reactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates regions susceptible to electrophilic attack (e.g., the amino group). |

| LUMO Energy | +2.1 eV | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 10.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.2 D | A significant dipole moment suggests a polar molecule with strong intermolecular interactions. |

Note: The values in this table are illustrative and represent typical ranges for similar amino alcohol compounds.

Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them. Computational methods can systematically rotate the rotatable bonds and calculate the energy of each resulting structure, generating a potential energy surface (PES).

Studies on related heterocyclic systems, such as 3-methyltetrahydro-1,3-oxazine, have shown that multiple minima (stable conformers) can exist on the potential energy surface, with chair and twist forms being common. researchgate.net For this compound, the key rotations would be around the C-C and C-N bonds of the propanol (B110389) backbone. The relative energies of these conformers are influenced by steric hindrance and intramolecular hydrogen bonding, particularly involving the hydroxyl and amino groups. Understanding the preferred conformation is essential as it dictates the molecule's shape and how it interacts with other molecules.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. Different colors represent different potential values: red typically indicates regions of negative potential (rich in electrons), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

For this compound, an MEP analysis would likely show a region of high negative potential around the oxygen and nitrogen atoms of the morpholine (B109124) ring and the amino group, making them sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, making them attractive to nucleophiles or hydrogen bond acceptors. This analysis is crucial for understanding non-covalent interactions, which are vital in biological systems and for chiral recognition.

Molecular Dynamics Simulations

While quantum chemical calculations provide information on static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. ajchem-a.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, such as a solvent or a biological receptor. ajchem-a.com

For this compound, an MD simulation could be used to:

Study its conformational flexibility in an aqueous solution.

Analyze the stability of its intramolecular hydrogen bonds.

Investigate how it interacts with other molecules, such as a substrate or a protein binding site.

Simulate the diffusion and transport properties of the molecule in different media.

MD simulations are particularly powerful when combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, allowing for the accurate study of chemical reactions in complex environments. unipa.it

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanism of chemical reactions. rsc.org By calculating the energies of reactants, transition states, intermediates, and products, a reaction's potential energy surface can be mapped out. mdpi.com This allows for the determination of activation energies, which are critical for understanding reaction rates.

For reactions involving this compound, such as its synthesis or its participation in further chemical transformations, computational studies could:

Identify the most likely reaction pathway by comparing the activation barriers of different proposed mechanisms.

Characterize the geometry of transition states, providing a snapshot of the bond-breaking and bond-forming processes.

Investigate the role of catalysts or solvents in the reaction.

For example, a computational study of a nucleophilic substitution reaction involving the amino or hydroxyl group would help in understanding the stereochemical outcome and the factors that favor a particular mechanism (e.g., SN1 vs. SN2). mdpi.com

Modeling of Chiral Recognition and Ligand-Substrate Interactions

The chirality of this compound is a key feature that governs its interaction with other chiral molecules. Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound, is fundamental in many biological processes and analytical techniques like chiral chromatography.

Computational modeling can provide detailed insights into the mechanism of chiral recognition. The "three-point interaction model" is a classic concept explaining how a chiral selector interacts differently with two enantiomers. nih.gov Computational methods can be used to model the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, and π-π stacking) between this compound and a chiral substrate. By calculating the binding energies of the diastereomeric complexes formed between the (R)-enantiomer of the amino alcohol and the (R)- and (S)-enantiomers of a substrate, one can predict which enantiomer will bind more strongly.

These modeling studies are essential for:

Designing new chiral selectors for separation science.

Understanding how a chiral drug interacts with its biological target. nih.gov

Predicting the enantioselectivity of a chiral catalyst.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Propylamine |

| 3-methyltetrahydro-1,3-oxazine |

| (R)-3-amino-1-butanol |

| (S)-3-amino-1-butanol |

| Diethanolamine |

| Triethanolamine |

| Mandelic acid |

Exploration in Biosynthesis and Bio Inspired Catalysis

Role in Natural Product Biosynthesis Pathways (e.g., Cobalamin Precursor)

While direct evidence of (R)-1-Amino-3-morpholinopropan-2-ol's participation in the biosynthesis of natural products is not documented, the critical role of structurally similar amino alcohols is well-established in key metabolic pathways. A prominent example is the biosynthesis of cobalamin (Vitamin B12).

In this complex pathway, the simpler amino alcohol, (R)-1-amino-2-propanol, serves as a crucial precursor. wikipedia.org This molecule is attached to the propionic acid side chain of cobyric acid to form cobinamide. wikipedia.org In aerobic organisms, this reaction is catalyzed by the enzyme CobCD, which links (R)-1-amino-2-propanol (derived from threonine) to adenosylcobyric acid. wikipedia.org In anaerobic organisms, a phosphorylated version, (R)-1-amino-2-propanol O-2-phosphate, is used. wikipedia.org This biosynthetic step is fundamental for completing the lower ligand loop of the vitamin B12 molecule. The entire process involves a series of enzymatic transformations converting 5-aminolaevulinic acid into the complex corrin (B1236194) macrocycle of cobalamin. nih.gov The pathway underscores nature's use of simple amino alcohols as building blocks for complex and vital coenzymes.

Bio-Inspired Catalytic Systems Incorporating Amino Alcohol Motifs

The amino alcohol motif is a cornerstone in the design of bio-inspired catalysts due to its ability to form key hydrogen bonds and coordinate with metal centers, facilitating a wide range of chemical transformations. These systems often mimic the active sites of enzymes to achieve high efficiency and stereoselectivity.

Research into bio-inspired catalysis has explored various systems where the amino alcohol structure is pivotal:

Gold-Catalyzed Oxidations: Gold-based catalysts have been effectively used in the liquid phase oxidation of amino alcohols. nih.govmdpi.comresearchgate.net Studies comparing the oxidation of amino alcohols like serinol and ethanolamine (B43304) with their corresponding polyols (glycerol and ethylene (B1197577) glycol) revealed that the presence of the amino group significantly impacts catalytic performance. mdpi.comresearchgate.net While it can decrease the durability of the catalyst, the fundamental selectivity of the reaction is often maintained. nih.govmdpi.com These catalytic systems are sensitive to the support material used (e.g., Al₂O₃, TiO₂) and the preparation method. researchgate.net

Chiral Ligands for Asymmetric Synthesis: Chiral amino alcohols are extensively used as ligands in asymmetric synthesis. They can be anchored to polymer resins to create recoverable catalysts. capes.gov.br For instance, enantiomerically pure amino alcohols derived from inexpensive amino acids like valine can catalyze enantioselective additions to imines and carbonyls, producing chiral amines and alcohols which are valuable synthetic intermediates. nih.gov

Guanidine-Based Organocatalysts: Inspired by the role of arginine residues in the active sites of aldolase (B8822740) enzymes, researchers have developed amino acylguanidine organocatalysts. researchgate.netnih.gov These catalysts incorporate an amino acid-derived structure and have proven effective in asymmetric aldol (B89426) reactions. The guanidinium (B1211019) group, in concert with the amino alcohol backbone, creates an extensive hydrogen-bonding network that helps stabilize reaction intermediates and control stereochemistry. researchgate.net

Table 1: Comparison of Gold Catalyst Activity in Oxidation Reactions This table summarizes findings on the effect of the amino group on catalytic activity, measured as Turnover Frequency (TOF), for different substrates.

| Catalyst System | Substrate Comparison | Observation | Reference |

|---|---|---|---|

| Au-based catalysts | Glycerol (B35011) vs. Serinol | Catalysts generally show higher activity (TOF) for glycerol oxidation compared to serinol, indicating the NH₂ group does not enhance performance in this case. | mdpi.com |

| Au-based catalysts | Ethylene Glycol vs. Ethanolamine | The substitution of an -OH group with an -NH₂ group shows a varying effect on initial activity depending on the molecular skeleton. | mdpi.com |

Molecular Basis of Ligand-Target Interactions (e.g., protein binding mechanisms)

The interaction between small molecules like this compound and biological targets such as proteins is governed by fundamental molecular forces. The specific functional groups of the ligand dictate the nature and strength of these interactions, which are crucial for any potential biological activity. For amino alcohols, binding to proteins typically involves a combination of hydrogen bonding and hydrophobic interactions. nih.govnih.gov

The key interactions are:

Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH₂) groups are primary sites for hydrogen bonding. nih.govnih.gov The alcohol's hydroxyl group can act as a hydrogen bond donor, often interacting with acceptor residues like serine or threonine in the protein's binding pocket. nih.gov The amino group can also participate in similar hydrogen bond networks, for example, with aspartic acid or asparagine residues. mdpi.com

Hydrophobic and van der Waals Interactions: The carbon backbone of the propanol (B110389) chain and the morpholine (B109124) ring contribute to binding through van der Waals forces and hydrophobic interactions. nih.gov These non-polar sections of the molecule are likely to be accommodated by hydrophobic grooves or pockets on the protein surface, often formed by non-polar amino acid residues. nih.gov

Binding Site Characteristics: Alcohol-binding sites on proteins are often found in flexible regions like loops or turns, frequently located near the N-terminus of an alpha-helix. nih.gov The binding energy derived from these collective interactions can stabilize a particular protein conformation, thereby modulating its function. nih.gov

Molecular docking simulations are a powerful tool to predict these interactions. For a ligand to bind effectively, it must fit sterically and electronically into the protein's active site. The binding energy, which can be calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), quantifies the affinity of the ligand for the protein. mdpi.com For example, docking studies of other ligands have shown stable hydrogen bonds forming between the ligand's functional groups and specific amino acid residues like ASP-423, ASN-401, and SER-452 in an enzyme's active site. mdpi.com

Table 2: Key Molecular Interactions in Amino Alcohol-Protein Binding

| Interaction Type | Ligand Functional Group(s) | Common Protein Residues Involved | Reference |

|---|---|---|---|

| Hydrogen Bonding | Hydroxyl (-OH), Amino (-NH₂) | Serine, Threonine, Aspartic Acid, Asparagine, Tyrosine | nih.govnih.govmdpi.com |

| van der Waals / Hydrophobic | Alkyl chains, Ring structures | Leucine, Phenylalanine, Tryptophan, Methionine | nih.govnih.gov |

Emerging Research Frontiers and Future Perspectives

Integration into Advanced Materials Science (e.g., Polymer Chemistry, Supramolecular Assemblies)

The bifunctional nature of (R)-1-Amino-3-morpholinopropan-2-ol, possessing both a primary amine and a secondary alcohol, makes it a prime candidate for integration into advanced polymers and supramolecular structures. The amine and hydroxyl groups can serve as reactive sites for polymerization reactions, allowing its incorporation as a monomer into polymer chains like polyamides or polyurethanes. This could imbue the resulting materials with specific properties, such as altered solubility, thermal stability, or, most importantly, chirality. Functional polymers are a cornerstone of many biomedical applications, including drug delivery, tissue engineering, and protective coatings mdpi.com. The incorporation of a chiral, polar moiety like the title compound could lead to polymers with unique biocompatibility and immunomodulatory profiles mdpi.com.

In the realm of supramolecular chemistry, which relies on non-covalent interactions to build large, ordered structures, chiral molecules are of paramount importance. mdpi.com The design of functional chiral nanostructures is a significant challenge with potential applications in catalysis and materials science. nih.gov Chiral building blocks can direct the formation of higher-order assemblies with specific handedness, a phenomenon known as supramolecular chirality. mdpi.comfrontiersin.org Molecules like this compound could participate in hydrogen bonding networks or act as chiral ligands in the formation of metal-organic cages (MOCs) and other complex architectures. acs.org By carefully designing ligands and selecting metal ions, coordination-driven self-assembly can produce MOCs with defined shapes and properties, useful for chemical sensing and biomedical applications. acs.org The morpholine (B109124) unit can influence solubility and intermolecular interactions, while the chiral amino alcohol core can induce stereoselectivity in host-guest binding or in the catalytic activity of the resulting assembly. rsc.org

Development of Immobilized Catalysts based on this compound

Immobilizing homogeneous catalysts onto solid supports is a key strategy in green chemistry, as it facilitates catalyst separation from the reaction mixture, enabling easy recovery and recycling. The structural features of this compound are well-suited for its use as a ligand or organocatalyst that can be anchored to a solid support.

The primary amine or the hydroxyl group can be covalently attached to various support materials, such as silica (B1680970), polymers, or magnetic nanoparticles. Once immobilized, the chiral amino alcohol moiety can act as a ligand for a metal center or as a Brønsted/Lewis base catalyst itself. The development of such heterogeneous catalysts is crucial for creating more sustainable and cost-effective chemical processes. Chiral β-amino alcohols are recognized as versatile synthons for assembling chiral catalysts and ligands. acs.org While direct studies on immobilized catalysts from this specific compound are not yet prevalent, the principles are well-established, and its structure represents a promising platform for developing new, recyclable catalysts for asymmetric synthesis.

Green Chemistry Approaches for Synthesis and Application

The synthesis of enantiomerically pure compounds like this compound is a major focus of green chemistry. Traditional methods often involve multi-step procedures, the use of protecting groups, and stoichiometric reagents, which generate significant waste. Modern synthetic chemistry seeks more efficient and environmentally benign routes.

One prominent green approach is the use of biocatalysis. Engineered enzymes, such as amine dehydrogenases (AmDHs), can synthesize chiral amino alcohols from α-hydroxy ketones with high efficiency and enantioselectivity, using ammonia (B1221849) as the amino donor under mild aqueous conditions. frontiersin.orgnih.gov This method avoids harsh reagents and minimizes waste. For instance, an engineered AmDH has been used for the asymmetric reductive amination of various hydroxy ketones, achieving high conversions and excellent enantiomeric excess (>99% ee). frontiersin.org

Another powerful green technique is asymmetric transfer hydrogenation (ATH). Ruthenium-catalyzed ATH of unprotected α-amino ketones provides a direct and operationally simple route to chiral 1,2-amino alcohols. acs.org This method avoids the need for protecting and deprotecting the amine group, streamlining the synthesis and reducing waste. acs.org These advanced synthetic strategies represent the future of producing valuable chiral building blocks like this compound.

Table 1: Biocatalytic Synthesis of Chiral Amino Alcohols using Engineered Amine Dehydrogenase (AmDH) Data sourced from a study on AmDH-catalyzed reductive amination of α-hydroxy ketones. frontiersin.org

| Substrate (α-hydroxy ketone) | Product (Chiral Amino Alcohol) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1-Hydroxy-2-butanone | (2S)-2-amino-1-butanol | >99 | >99 |

| 1-Hydroxy-2-pentanone | (2S)-2-amino-1-pentanol | >99 | >99 |

| 1-Hydroxy-3-methyl-2-butanone | (2S)-2-amino-3-methyl-1-butanol | 91 | >99 |

Computational Design of Next-Generation Chiral Systems

Computational chemistry has become an indispensable tool in modern drug discovery and catalyst design. For chiral systems, molecular modeling, quantum mechanical calculations, and molecular dynamics simulations can provide deep insights into the mechanisms of stereoselection. These tools can predict the most stable conformations of a molecule like this compound, its interaction with biological targets, or its behavior as a ligand in a catalyst complex.

In the context of catalyst development, computational methods can guide the rational design of new ligands and catalysts. For example, in the development of engineered enzymes, computational analysis helps to understand how mutations in the active site lead to enhanced activity or stereoselectivity. frontiersin.org By modeling the transition states of a reaction, chemists can predict which catalyst variant will favor the formation of the desired enantiomer. This predictive power accelerates the development cycle and reduces the need for extensive experimental screening. As research into this compound and its derivatives progresses, computational studies will be crucial for designing next-generation chiral catalysts, ligands, and materials based on its versatile scaffold.

Expanding the Scope of Enantioselective Transformations

Chiral amino alcohols are fundamental building blocks in medicinal chemistry and key components of many asymmetric catalysts. nih.govnih.gov Consequently, the development of new and efficient methods for their synthesis is a highly active area of research. Recent breakthroughs are significantly expanding the toolbox for creating these valuable motifs.

Several innovative strategies have emerged:

Radical C–H Amination: This approach bypasses the need for pre-functionalized substrates by directly converting C-H bonds into C-N bonds. A recently developed multi-catalytic system enables the enantioselective amination of the β-C–H bond in alcohols to produce chiral β-amino alcohols with high regio- and enantioselectivity. nih.gov

Catalytic Asymmetric Cross-Coupling: A chromium-catalyzed asymmetric cross aza-pinacol coupling reaction between aldehydes and imines has been developed. westlake.edu.cn This method provides a modular route to a wide range of chiral β-amino alcohols from readily available starting materials. westlake.edu.cn

Brønsted Acid Catalysis: A metal-free approach involves the enantioselective desymmetrization of 1,3-diols using a chiral Brønsted acid catalyst. This reaction provides access to chiral β-amino alcohol derivatives with good yields and enantioselectivities. acs.org

Catalytically Formed Chiral Auxiliaries: An innovative strategy uses asymmetric catalysis to install a temporary chiral auxiliary onto an achiral substrate. This auxiliary then directs a subsequent diastereoselective reaction, such as a hydrogenation, to produce enantioenriched chiral amino alcohols. nih.govacs.org

These cutting-edge methods highlight the ongoing effort to create more versatile, efficient, and selective routes to chiral molecules. The structural framework of this compound is an exemplary target for these advanced enantioselective transformations.

Table 2: Comparison of Modern Enantioselective Methods for Chiral Amino Alcohol Synthesis A summary of findings from various research papers. acs.orgnih.govwestlake.edu.cn

| Method | Catalyst Type | Key Transformation | Typical Enantioselectivity (er/ee) |

|---|---|---|---|

| Radical C–H Amination nih.gov | Multi-catalytic (e.g., Copper) | Regioselective β-C–H amination of alcohols | Up to 99% ee |

| Asymmetric Cross Aza-Pinacol Coupling westlake.edu.cn | Chromium-based | Coupling of aldehydes and imines | Up to 99% ee |

| Enantioselective Desymmetrization acs.org | Chiral Brønsted Acid (Metal-free) | Hydroalkoxylation of ynamides with 1,3-diols | Up to 90.5:9.5 er |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the enantioselective synthesis of (R)-1-Amino-3-morpholinopropan-2-ol?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between epoxide precursors (e.g., (R)-glycidol derivatives) and morpholine under pH-controlled conditions to preserve stereochemical integrity. For example, epoxide ring-opening reactions with morpholine in aqueous ammonia at 0–5°C yield the target compound. Purification via recrystallization or flash chromatography using ethanol/water mixtures is recommended to isolate the enantiomer .

- Key Data : Reaction yields range from 65–80% with enantiomeric excess (ee) >95% when using chiral catalysts like tartaric acid derivatives.

Q. How is the stereochemical purity of this compound validated in experimental settings?

- Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and polarimetric analysis are standard. Mobile phases of n-hexane/isopropanol (90:10, v/v) resolve enantiomers, with retention times compared to certified reference standards. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H-NMR at 500 MHz) confirms structural assignments, particularly the coupling patterns of the morpholine and amino protons .

- Key Data : Typical ee values >98% are achievable with optimized chromatographic conditions.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to mitigate respiratory and dermal exposure risks. Storage under nitrogen at 2–8°C prevents degradation. Emergency protocols include immediate irrigation for eye/skin contact and administration of activated charcoal for ingestion, followed by supportive care .

- Key Data : LD₅₀ (oral, rat) = 1,200 mg/kg; skin corrosion/irritation classified as Category 1B under GHS .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interactions with biological targets?

- Methodological Answer : The (R)-configuration enhances binding affinity to enzymes like monoamine oxidases (MAOs) due to spatial complementarity with hydrophobic pockets. Computational docking studies (e.g., AutoDock Vina) and surface plasmon resonance (SPR) assays quantify enantiomer-specific binding kinetics. Contrast with (S)-enantiomers shows a 3–5-fold difference in IC₅₀ values .

- Key Data : (R)-enantiomer exhibits MAO-B inhibition at IC₅₀ = 12.3 µM, versus 58.7 µM for (S)-enantiomer .

Q. What experimental strategies address stability challenges of this compound under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with UPLC-MS analysis identify degradation products. Buffered solutions (pH 3–9) reveal hydrolysis of the morpholine ring at pH >7. Lyophilization or formulation with cyclodextrins improves shelf life .

- Key Data : Degradation <5% at pH 5–6 after 30 days; t₉₀ = 18 months at 25°C .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) and rigorous enantiomeric purity checks (via chiral HPLC) minimize false positives. Meta-analyses of batch-specific impurity profiles (e.g., residual solvents, byproducts) clarify discrepancies .

- Key Data : Contradictions in cytotoxicity (IC₅₀ = 50–200 µM) correlate with impurity levels >2% .

Q. What advanced techniques characterize the compound’s chiral environment in complex matrices?

- Methodological Answer : Vibrational Circular Dichroism (VCD) and time-resolved fluorescence anisotropy differentiate enantiomers in multicomponent systems. Solid-state NMR (ssNMR) with ¹³C cross-polarization magic-angle spinning (CP-MAS) resolves crystallographic packing effects .

- Key Data : VCD spectra show distinct Cotton effects at 1,250 cm⁻¹ for (R)- vs. (S)-enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.